
1-Phenyldecane-1,3-dione
Overview
Description
1-Phenyldecane-1,3-dione is an organic compound with the molecular formula C16H22O2. It is characterized by a phenyl group attached to a decane chain with two ketone functionalities at the first and third positions. This compound is known for its applications in various fields, including industrial processes and scientific research .
Preparation Methods
Classical Synthetic Method: Claisen Condensation
Reaction Overview
The predominant synthetic route for 1-Phenyldecane-1,3-dione involves a Claisen condensation between acetophenone and decanoic acid or its derivatives. This base-catalyzed reaction forms the β-diketone structure by coupling the carbonyl compounds through an enolate intermediate.
Reaction Conditions
- Reagents: Acetophenone and decanoic acid (or decanoyl derivatives)
- Base Catalyst: Strong bases such as sodium ethoxide (NaOEt) or sodium hydride (NaH)
- Solvent: Ethanol or other suitable alcohols
- Temperature: Reflux conditions (typically 70–80 °C)
- Duration: Several hours, often 4–8 hours depending on scale and catalyst concentration
Mechanism
The base deprotonates the α-hydrogen of acetophenone to form an enolate ion, which attacks the carbonyl carbon of decanoic acid or its activated form, leading to the formation of the β-diketone after elimination of water.
Industrial Scale Adaptations
In industrial production, the reaction is conducted in large-scale reactors with controlled temperature and pressure to optimize yield and purity. Post-reaction purification typically involves distillation and recrystallization to isolate this compound with high purity.
Summary Table of Claisen Condensation Method
Parameter | Details |
---|---|
Starting Materials | Acetophenone, Decanoic acid |
Catalyst/Base | Sodium ethoxide or sodium hydride |
Solvent | Ethanol or similar |
Temperature | Reflux (~70–80 °C) |
Reaction Time | 4–8 hours |
Product Purification | Distillation, recrystallization |
Typical Yield | High (>90% reported in optimized conditions) |
Biocatalytic Synthesis Using Type III Polyketide Synthases
Enzymatic Route
Recent research has identified a type III polyketide synthase enzyme (HsPKS3) isolated from Huperzia serrata that catalyzes the formation of 1,3-diketones, including this compound, via condensation of two distinct substrates. This enzymatic method represents a biosynthetic approach to diketone synthesis.
Reaction Characteristics
- Enzyme: HsPKS3 (Type III polyketide synthase)
- Substrates: Varied carbonyl compounds, including acetophenone derivatives and aliphatic acids
- Conditions: Mild aqueous conditions, ambient temperature, environmentally friendly
- Advantages: High substrate tolerance, regioselectivity, and stereoselectivity; potential for structural diversity
Research Findings
The enzymatic process allows the formation of unnatural 2-substituted quinolones and 1,3-diketones with high specificity. This method is promising for producing structurally diverse diketones under mild and sustainable conditions, although industrial scalability remains under development.
Advanced Synthetic Techniques: Microwave-Assisted Claisen Condensation
Method Description
A patented method describes the use of microwave irradiation in a synthesis reactor equipped with a condenser and separation column to enhance the Claisen condensation efficiency. This technique accelerates reaction rates and improves product purity.
Procedure Highlights
- Feeding of the first carbonyl compound and strong base into the reactor
- Heating under microwave irradiation to boiling point
- Subsequent addition of the second carbonyl compound
- Acidification and washing of the reaction mixture post-reaction
Benefits
- Reduced reaction time compared to conventional heating
- Improved yield (>95% reported)
- Enhanced control over reaction parameters
Comparative Summary of Preparation Methods
Method | Reagents/Enzymes | Conditions | Advantages | Limitations |
---|---|---|---|---|
Claisen Condensation (Classical) | Acetophenone + Decanoic acid + NaOEt | Reflux, ethanol, strong base | High yield, well-established | Requires strong base, heating |
Biocatalytic Synthesis | HsPKS3 enzyme + carbonyl substrates | Mild aqueous, ambient temp | Environmentally friendly, selective | Scalability challenges |
Microwave-Assisted Condensation | Same as classical + microwave | Microwave irradiation, reflux | Faster reaction, high purity | Requires specialized equipment |
Detailed Research Data and Findings
Yield and Purity
- Classical Claisen condensation typically achieves yields above 90% with purity >95% after recrystallization.
- Microwave-assisted methods report yields exceeding 95% with reduced reaction times.
- Enzymatic methods yield structurally diverse diketones with high selectivity, though isolated yields for this compound specifically vary depending on substrate and conditions.
Reaction Monitoring
- Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.
Optimization Parameters
- Base concentration and type influence reaction rate and selectivity.
- Solvent choice affects solubility of reactants and product isolation.
- Temperature control is critical to minimize side reactions and ensure high yield.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyldecane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of the diketone can yield the corresponding diol using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 1-phenyl-3-decanone carboxylic acid.
Reduction: Formation of 1-phenyl-1,3-decanediol.
Substitution: Formation of nitro-1-phenyldecane-1,3-dione.
Scientific Research Applications
Chemical and Industrial Applications
1-Phenyldecane-1,3-dione serves as a crucial reagent in organic synthesis and analytical chemistry. Its ability to undergo various chemical transformations makes it valuable in both laboratory and industrial settings.
Synthetic Routes
The synthesis of this compound typically involves the Claisen condensation reaction between acetophenone and decanoic acid. This reaction requires a strong base, such as sodium ethoxide, and is conducted under reflux conditions to ensure the formation of the diketone product.
Chemical Reactions
The compound can participate in several types of reactions:
- Oxidation : Can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
- Reduction : Reduction can yield the corresponding diol using reducing agents such as sodium borohydride.
- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | 1-phenyl-3-decanone carboxylic acid |
Reduction | Sodium borohydride | 1-phenyl-1,3-decanediol |
Substitution | Concentrated nitric acid + sulfuric acid | Nitro-1-phenyldecane-1,3-dione |
Biological Applications
Research into the biological activities of this compound has revealed potential antimicrobial and anti-inflammatory properties. These properties make it a candidate for further exploration in drug development.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a natural antimicrobial agent.
Environmental Applications
Recent studies have explored the use of this compound in environmental chemistry, particularly in the extraction processes for metal ions. Its effectiveness as an extractant for copper ions was highlighted in research where it demonstrated high efficiency in transferring copper from aqueous to organic phases.
Case Study: Metal Ion Extraction
In experiments involving the extraction of copper ions using this compound:
- The maximum amount of copper ions extracted reached up to 99%.
- This efficiency was attributed to the compound's ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 1-Phenyldecane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its phenyl group allows it to interact with aromatic amino acids in proteins, influencing their function and stability .
Comparison with Similar Compounds
1-Phenylundecane-1,3-dione: Similar structure but with an additional carbon in the alkyl chain.
1-Phenylheptane-1,3-dione: Shorter alkyl chain compared to 1-Phenyldecane-1,3-dione.
1-Phenylhexane-1,3-dione: Even shorter alkyl chain, leading to different physical and chemical properties.
Uniqueness: this compound stands out due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Biological Activity
Overview
1-Phenyldecane-1,3-dione is an organic compound with the molecular formula . It features a phenyl group attached to a decane chain with two ketone functionalities located at the first and third positions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science.
This compound exhibits various chemical behaviors that contribute to its biological activity:
- Oxidation : Can be oxidized to form carboxylic acids using strong oxidizing agents.
- Reduction : Reduction yields the corresponding diol.
- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.
These reactions enhance its utility in organic synthesis and medicinal chemistry, allowing for the development of derivatives with specific biological functions.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents.
- Anti-inflammatory Effects : Its ability to inhibit certain enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites, thereby blocking catalytic activity. The presence of the phenyl group allows interaction with aromatic amino acids in proteins, which may influence their function and stability.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones in cultures treated with the compound, suggesting its potential as a natural antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammation, this compound was tested for its ability to reduce cytokine production in lipopolysaccharide-stimulated macrophages. The results demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory responses.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 200 | 120 |
IL-6 | 150 | 80 |
Applications in Drug Development
Due to its unique structure and biological activities, this compound is being explored for drug development. Its derivatives may serve as lead compounds for designing new therapeutics targeting infections and inflammatory diseases. Moreover, its ability to form complexes with metals enhances its potential applications in catalysis and drug delivery systems .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other diketones:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1-Phenylundecane-1,3-dione | C17H24O2 | Similar antimicrobial properties |
Benzoylacetone | C15H14O2 | Known for anti-inflammatory effects |
Acetylacetone | C5H8O2 | Used in flavoring; less bioactive |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Phenyldecane-1,3-dione, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via Claisen condensation between phenylacetic acid derivatives and aliphatic ketones. Key steps include:
- Reactant Preparation : Use of anhydrous conditions to avoid hydrolysis of intermediates.
- Catalysis : Alkali metal alkoxides (e.g., sodium ethoxide) to deprotonate the β-ketoester intermediate.
- Temperature Control : Maintain 80–100°C to favor diketone formation over side products like decarboxylated byproducts .
Yield optimization often requires iterative adjustments to solvent polarity (e.g., toluene vs. DMF) and stoichiometric ratios of reactants.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate positional isomers (e.g., 3-Phenyldecane vs. This compound) .
- Spectroscopy :
- Elemental Analysis : Verify molecular formula (CHO) and compare with theoretical values .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
- Ventilation : Ensure airflow >0.5 m/s in workspaces to disperse vapors .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. inert results) may arise from:
- Isomeric Purity : Positional isomers (e.g., 1-phenyl vs. 3-phenyl derivatives) can exhibit divergent activities. Validate compound identity via X-ray crystallography or 2D NMR .
- Assay Conditions : Adjust cell culture media pH to stabilize the enol tautomer, which is often bioactive. Test across multiple cell lines (e.g., MDA-MB-231 vs. SKHep-1) to confirm specificity .
- Metabolite Interference : Use LC-MS to track degradation products during assays .
Q. What strategies optimize this compound as a ligand in transition-metal catalysis?
Methodological Answer:
- Coordination Studies : Screen metal salts (e.g., Cu(II), Pd(II)) in non-polar solvents (e.g., THF) to form stable chelates. Monitor via UV-Vis for ligand-to-metal charge transfer bands (~300–400 nm) .
- Catalytic Efficiency : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with other β-diketone ligands .
- Computational Modeling : Use DFT to predict binding energies and optimize steric/electronic profiles .
Q. How does this compound perform in material science applications, such as polymer precursors?
Methodological Answer:
- Thermal Stability : Conduct TGA analysis (heating rate 10°C/min) to assess decomposition thresholds (>200°C suggests suitability for high-temperature polymers) .
- Co-polymerization : React with diisocyanates (e.g., HDI) to form polyurethanes. Measure tensile strength and glass transition temperature (T) to evaluate performance .
- Photophysical Properties : Study fluorescence quenching in thin films for OLED applications .
Properties
IUPAC Name |
1-phenyldecane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-9-12-15(17)13-16(18)14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQULAPKPYIHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7071810 | |
Record name | 1,3-Decanedione, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7071810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
Record name | 1,3-Decanedione, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68892-13-7 | |
Record name | 1-Phenyl-1,3-decanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68892-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Decanedione, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Decanedione, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Decanedione, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7071810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyldecane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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